Benzoic acid, 2-(2,4,5,7-tetrabromo-6-hydroxy-3-oxo-3H-xanthen-9-yl)-, ethyl ester, sodium salt

Description

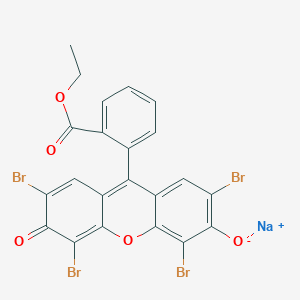

This compound (CAS: 21514-87-4) is a sodium salt derived from a tetrabrominated xanthene derivative. Its molecular formula is C₂₂H₁₂Br₄O₅·Na, consisting of a benzoic acid backbone substituted with four bromine atoms, a hydroxyl group, a ketone group, and an ethyl ester moiety . The sodium ion neutralizes the charge from the deprotonated phenolic hydroxyl group, enhancing water solubility. It functions as a fluorescent dye (Eosin YS) and is widely used in histology for tissue staining, in textile industries for wool dyeing, and in cosmetics and pharmaceuticals due to its vivid red coloration . Safety data indicate that heating this compound releases toxic brominated fumes, necessitating proper handling protocols .

Properties

IUPAC Name |

sodium;2,4,5,7-tetrabromo-9-(2-ethoxycarbonylphenyl)-6-oxoxanthen-3-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H12Br4O5.Na/c1-2-30-22(29)10-6-4-3-5-9(10)15-11-7-13(23)18(27)16(25)20(11)31-21-12(15)8-14(24)19(28)17(21)26;/h3-8,27H,2H2,1H3;/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYPSDNMOKVQICX-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1C2=C3C=C(C(=O)C(=C3OC4=C(C(=C(C=C24)Br)[O-])Br)Br)Br.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H11Br4NaO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30944125 | |

| Record name | Sodium 2,4,5,7-tetrabromo-9-[2-(ethoxycarbonyl)phenyl]-3-oxo-3H-xanthen-6-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30944125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

697.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21514-87-4 | |

| Record name | Benzoic acid, 2-(2,4,5,7-tetrabromo-6-hydroxy-3-oxo-3H-xanthen-9-yl)-, ethyl ester, sodium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021514874 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2-(2,4,5,7-tetrabromo-6-hydroxy-3-oxo-3H-xanthen-9-yl)-, ethyl ester, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium 2,4,5,7-tetrabromo-9-[2-(ethoxycarbonyl)phenyl]-3-oxo-3H-xanthen-6-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30944125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium ethyl 2-(2,4,5,7-tetrabromo-6-oxido-3-oxo-3H-xanthen-9-yl)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.363 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

Benzoic acid, 2-(2,4,5,7-tetrabromo-6-hydroxy-3-oxo-3H-xanthen-9-yl)-, ethyl ester, sodium salt, is a complex compound that exhibits significant biological activity. This article delves into its biological properties, including its synthesis, mechanisms of action, and various biological studies that highlight its potential applications in fields such as medicine and environmental science.

Chemical Structure and Properties

The compound is characterized by a molecular weight of approximately 697.9 g/mol and features a xanthene backbone with multiple bromine substitutions. Its structure can be represented as follows:

This structure contributes to its solubility and reactivity, influencing its biological interactions.

Antimicrobial Properties

Research indicates that benzoic acid derivatives possess antimicrobial activity. A study demonstrated that the sodium salt form exhibited inhibitory effects on various bacterial strains, suggesting potential use as a preservative in food products and pharmaceuticals .

Anticancer Activity

Recent investigations have focused on the anticancer potential of this compound. In vitro assays revealed that it can inhibit the proliferation of cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer cells. The compound's mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at specific phases .

Genotoxicity Studies

Genotoxicity assessments have shown that benzoic acid and its derivatives generally exhibit low genotoxic potential. In vivo studies indicated no significant mutagenic effects in standard assays such as the Ames test and chromosomal aberration tests . These findings support the safety profile of benzoic acid derivatives for various applications.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Food Science evaluated the antimicrobial efficacy of sodium benzoate against Escherichia coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial counts at concentrations of 0.1% to 0.5%, showcasing its potential as a food preservative .

Case Study 2: Anticancer Activity

In a controlled laboratory setting, researchers assessed the cytotoxic effects of the compound on MDA-MB-231 cells. The compound demonstrated an IC50 value of approximately 27.6 μM, indicating potent cytotoxicity compared to other tested derivatives . This suggests that modifications to the xanthene structure can enhance anticancer activity.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of E. coli, S. aureus | |

| Anticancer | IC50 = 27.6 μM against MDA-MB-231 | |

| Genotoxicity | Negative in Ames test |

Table 2: Comparison of Cytotoxicity Across Cell Lines

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Benzoic acid derivative | MDA-MB-231 | 27.6 |

| Thieno[2,3-d]pyrimidine derivative | MDA-MB-231 | 29.3 |

| Control (untreated) | MDA-MB-231 | - |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl Eosin (Potassium Salt)

- CAS : 548-26-5 (analogous potassium salt)

- Molecular Formula : C₂₀H₈Br₄O₅·2K (vs. C₂₂H₁₂Br₄O₅·Na for the target compound)

- Key Differences :

- Counterion : Potassium (K⁺) instead of sodium (Na⁺). Potassium salts generally exhibit lower water solubility compared to sodium salts, making ethyl eosin more suitable for solvent-based applications (e.g., spirit dyes) .

- Esterification : Both compounds contain ethyl ester groups, but the target compound retains a sodium counterion from hydroxyl deprotonation, whereas ethyl eosin’s potassium ions neutralize the carboxylate group (if present) .

- Applications: Ethyl eosin is used in non-aqueous media, such as inks and spirit-based dyes, while the sodium salt is preferred in aqueous biological staining .

Acid Red 87 (Sodium Salt of Free Carboxylic Acid)

- CAS : 548-26-5 (sodium salt, 1:2 ratio)

- Molecular Formula : C₂₀H₈Br₄O₅·2Na

- Key Differences :

- Functional Groups : Acid Red 87 lacks the ethyl ester, featuring a fully deprotonated carboxylic acid group (carboxylate) instead. This increases polarity and water solubility compared to the esterified target compound .

- Counterion Ratio : Two sodium ions neutralize the carboxylate and hydroxyl groups, enhancing solubility in polar solvents.

- Applications : Primarily used in aqueous histology stains and pH-sensitive indicators due to its superior solubility in water .

Acid Red 94 (Rose Bengal Sodium Salt)

- CAS : 632-69-9

- Molecular Formula : C₂₀H₂Cl₄I₄Na₂O₅

- Key Differences: Halogen Substitution: Replaces bromine with iodine and chlorine atoms (tetraiodo and tetrachloro groups), shifting absorption maxima to longer wavelengths (pink/red vs. orange-red for brominated derivatives) . Solubility: Higher molecular weight and iodine content reduce water solubility compared to the target compound, limiting its use to specialized applications like ophthalmic diagnostics .

Benzoic Acid, 2,3,4,5-Tetrachloro-6-(2,4,5,7-Tetrabromo-6-Hydroxy-3-Oxo-3H-Xanthen-9-Yl)-, Disodium Salt

- CAS : 4618-23-9

- Molecular Formula : C₂₀H₅Br₄Cl₄O₅·2Na

- Key Differences :

- Mixed Halogenation : Incorporates both bromine and chlorine atoms, altering spectral properties and chemical stability. The dual halogenation enhances lightfastness, making it suitable for outdoor textile dyes .

- Toxicity : The presence of chlorine may increase toxicity compared to purely brominated analogs .

Research Findings and Industrial Relevance

- Spectral Properties : Brominated xanthenes (e.g., target compound) exhibit λmax ~515 nm (orange-red), while iodinated derivatives (e.g., Acid Red 94) shift to ~560 nm (pink) due to heavier halogens increasing conjugation .

- Solubility Trends : Sodium salts (target compound, Acid Red 87) outperform potassium analogs in aqueous media, whereas ethyl esters enhance compatibility with organic matrices .

- Safety Profiles : Brominated compounds release HBr upon decomposition, requiring ventilation, whereas iodinated analogs may pose bioaccumulation risks .

Preparation Methods

Synthesis of the Xanthene Core and Halogenation

- The xanthene scaffold is synthesized through condensation reactions involving appropriate phenolic and aromatic acid derivatives.

- Bromination is carried out selectively to introduce bromine atoms at the 2,4,5,7 positions of the xanthene ring system. This step requires controlled conditions to avoid over-bromination or side reactions.

- Typical brominating agents include bromine or N-bromosuccinimide (NBS) under acidic or neutral conditions, with temperature control to optimize substitution patterns.

Formation of the Ethyl Ester of Benzoic Acid

- The benzoic acid moiety linked at position 9 of the xanthene is esterified to form the ethyl ester.

- Esterification is commonly performed by reacting the corresponding acid with ethanol in the presence of acid catalysts such as sulfuric acid or by using coupling agents under milder conditions to avoid decomposition of sensitive groups.

- The reaction is typically conducted under reflux with removal of water to drive the equilibrium toward ester formation.

Conversion to Sodium Salt

- The final step involves neutralization of the acidic phenolic or carboxylic groups to form the sodium salt.

- This is achieved by treating the compound with a stoichiometric amount of sodium hydroxide or sodium carbonate in aqueous or alcoholic media.

- The sodium salt form improves the compound’s solubility and stability, facilitating its handling and application.

Purification Techniques

- After synthesis, purification is essential to obtain the compound in high purity.

- Common methods include vacuum filtration, recrystallization from suitable solvents (e.g., ethanol, water mixtures), and chromatographic techniques if necessary.

- Vacuum filtration is used to separate solid products from reaction mixtures, especially after salt formation.

Detailed Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Xanthene core synthesis | Phenolic precursors, acid catalyst | 80–120 °C | Several hours | 70–85 | Condensation under reflux |

| Bromination | Br2 or NBS, solvent (e.g., acetic acid) | 0–25 °C | 1–3 hours | 65–80 | Controlled addition to avoid over-bromination |

| Esterification | Ethanol, H2SO4 or coupling agent | Reflux (~78 °C) | 4–8 hours | 75–90 | Water removal to drive ester formation |

| Sodium salt formation | NaOH or Na2CO3 in aqueous/alcoholic solution | Room temperature | 1–2 hours | Quantitative | Neutralization to form sodium salt |

| Purification (recrystallization) | Ethanol/water mixtures | Ambient to 50 °C | Several hours | — | Improves purity, removes impurities |

Research Findings and Optimization

- Studies indicate that controlling the bromination step is critical to achieve the tetrabromo substitution pattern without generating polybrominated byproducts.

- The choice of solvent and temperature during esterification significantly affects yield and purity; milder conditions help preserve the sensitive xanthene keto and hydroxy functionalities.

- Sodium salt formation enhances water solubility, which is beneficial for subsequent applications and handling, with neutralization typically quantitative and straightforward.

- Vacuum filtration and recrystallization are effective for isolating the pure compound, with vacuum filtration preferred to avoid thermal degradation during drying.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of this halogenated xanthene derivative to achieve high purity and yield?

- Methodological Answer : Synthesis typically involves bromination of a fluorescein precursor (e.g., ethyl fluorescein) using bromine or HBr in acidic conditions. Key parameters include:

- Temperature control : Maintain 0–5°C during bromination to avoid over-substitution or degradation .

- Stoichiometry : A 4:1 molar ratio of brominating agent to precursor ensures tetrabromination at the 2,4,5,7 positions .

- Purification : Column chromatography (silica gel, eluent: dichloromethane/methanol 9:1) removes unreacted intermediates. Confirm purity via HPLC (C18 column, UV detection at 520 nm) .

Q. What spectroscopic techniques are most effective for characterizing this compound’s structure and confirming bromination?

- Methodological Answer :

- UV-Vis Spectroscopy : Compare λmax to fluorescein derivatives; bromination shifts absorption to ~530 nm due to increased electron withdrawal .

- Mass Spectrometry (HRMS) : Look for [M–Na]<sup>−</sup> ion at m/z corresponding to C22H11Br4NaO5 (calculated m/z 771.62). Isotopic patterns confirm bromine presence .

- <sup>1</sup>H NMR : Loss of aromatic proton signals at positions 2,4,5,7 and a singlet for the xanthene C9 proton .

Q. How should aqueous stability be assessed for this sodium salt in biochemical assays?

- Methodological Answer :

- pH-dependent stability : Perform kinetic studies in buffers (pH 4–9) at 25°C. Monitor degradation via UV-Vis absorbance changes at 530 nm.

- Light sensitivity : Store solutions in amber vials; exposure to UV light (>300 nm) accelerates decomposition .

- Ion suppression : Use chelating agents (e.g., EDTA) to mitigate interactions with divalent cations in biological media .

Advanced Research Questions

Q. What mechanistic insights explain conflicting data on this compound’s fluorescence quenching in polar solvents?

- Methodological Answer :

- Solvent effects : Polar solvents (e.g., water) induce aggregation, leading to fluorescence self-quenching. Use dynamic light scattering (DLS) to correlate particle size with quenching efficiency .

- Heavy atom effect : Bromine atoms enhance intersystem crossing, reducing fluorescence quantum yield. Compare with non-brominated analogs using time-resolved fluorescence spectroscopy .

Q. How can crystallographic data resolve ambiguities in the xanthene ring’s oxidation state?

- Methodological Answer :

- Single-crystal X-ray diffraction : Grow crystals via vapor diffusion (acetonitrile/water). Refine using SHELXL (space group P1̄) to confirm the 3-oxo group’s position and bond lengths .

- Electron density maps : Analyze residual density peaks to rule out partial oxidation artifacts (e.g., lactone vs. quinoid forms) .

Q. What strategies improve the compound’s utility in super-resolution microscopy despite its low photostability?

- Methodological Answer :

- Encapsulation : Use polymeric nanoparticles (e.g., PLGA) to reduce photobleaching. Measure photostability via total internal reflection fluorescence (TIRF) microscopy .

- Two-photon excitation : Test excitation at 800–1000 nm to minimize UV-induced degradation. Compare photon counts with traditional confocal setups .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported pKa values for the phenolic hydroxyl group?

- Methodological Answer :

- Potentiometric titration : Perform in 10% DMSO/water to mimic assay conditions. Compare with literature values (range: pKa 4.8–5.3).

- Computational modeling : Use DFT (B3LYP/6-31G*) to calculate acidity, accounting for solvation effects. Discrepancies may arise from ionic strength differences in experimental setups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.